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Foundational

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid: Molecular Structure, Synthesis, and Physicochemical Characterization

Abstract This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. The indole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This document delineates the molecular architecture of the title compound, proposes a robust synthetic pathway, and offers a detailed projection of its physicochemical and spectroscopic characteristics. The strategic incorporation of a cyclopropylmethyl group at the N-1 position of the indole ring is discussed in the context of its potential to enhance metabolic stability and target engagement.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel indole-based therapeutics.

Introduction: The Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[2] Its π-excessive nature makes it an effective participant in various intermolecular interactions with biological targets.[4] The strategic substitution on the indole core is a well-established approach to modulate the therapeutic profile of these molecules. Specifically, modifications at the N-1 and C-5 positions can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific potency.[5]

The subject of this guide, 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, combines the established indole-5-carboxylic acid scaffold with a cyclopropylmethyl substituent at the indole nitrogen. Indole-5-carboxylic acid itself is a versatile building block used in the synthesis of various bioactive molecules, including potential anticancer agents and materials with unique electrochemical properties.[6] The addition of the cyclopropylmethyl group is a strategic choice in medicinal chemistry, often employed to improve metabolic stability, enhance potency, and reduce off-target effects.[3] This guide will provide a detailed exploration of the molecular characteristics of this promising compound.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid is characterized by a planar indole ring system, with a cyclopropylmethyl group attached to the nitrogen atom and a carboxylic acid group at the C-5 position.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. The following table summarizes the predicted properties for 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, derived from established computational models and comparison with analogous structures.[7][8][9]

PropertyPredicted ValueRationale and Significance
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol Falls within the typical range for small molecule drugs, favoring good oral bioavailability.
logP ~2.5 - 3.5The N-cyclopropylmethyl group increases lipophilicity compared to the parent indole-5-carboxylic acid. This range is often optimal for cell membrane permeability.
Topological Polar Surface Area (TPSA) 50.3 ŲThe carboxylic acid group is the primary contributor. This value suggests good potential for oral absorption.[9]
Hydrogen Bond Donors 1 (from carboxylic acid)
Hydrogen Bond Acceptors 2 (from carbonyl and indole nitrogen lone pair)These features are critical for target binding and solubility.
pKa ~4.5 - 5.0 (acidic)The carboxylic acid group is the primary acidic center. This pKa will influence its charge state and solubility at physiological pH.

Synthesis Methodology

The synthesis of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid can be efficiently achieved through the N-alkylation of a suitable indole-5-carboxylic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is well-documented for the N-alkylation of indole derivatives.[10][11][12]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Indole-5-carboxylate Methyl indole-5-carboxylate NaH Sodium Hydride (NaH) in DMF Indole-5-carboxylate->NaH Deprotonation Intermediate_Ester Methyl 1-(cyclopropylmethyl)- 1H-indole-5-carboxylate NaH->Intermediate_Ester SN2 reaction Cyclopropylmethyl_bromide Cyclopropylmethyl bromide Cyclopropylmethyl_bromide->Intermediate_Ester NaOH NaOH / H₂O, EtOH Intermediate_Ester->NaOH Final_Product 1-(Cyclopropylmethyl)-1H-indole- 5-carboxylic acid NaOH->Final_Product Hydrolysis

Caption: Proposed two-step synthesis of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate

  • To a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete deprotonation of the indole nitrogen.[10]

  • Add cyclopropylmethyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate.

Step 2: Synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

  • Dissolve the methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid.

Spectroscopic and Analytical Characterization

The structural elucidation of the synthesized 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid would be confirmed through a combination of spectroscopic techniques.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~8.2s1HH-4
~7.8d1HH-6
~7.6d1HH-7
~7.5d1HH-2
~6.6d1HH-3
~4.1d2HN-CH₂-
~1.3m1H-CH- (cyclopropyl)
~0.5m2H-CH₂- (cyclopropyl)
~0.3m2H-CH₂- (cyclopropyl)

¹³C NMR (Predicted, in DMSO-d₆):

Expected signals would include the carboxylic acid carbonyl (~168 ppm), aromatic carbons of the indole ring (~100-140 ppm), the N-methylene carbon (~50 ppm), and the carbons of the cyclopropyl group (~5-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1680 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₃NO₂). The expected [M+H]⁺ ion would be observed at m/z 216.0968.

Potential Applications in Drug Discovery

N-substituted indole-5-carboxylic acids are a promising class of compounds in drug discovery. The structural motif of 1-(cyclopropylmethyl)-1H-indole is present in molecules investigated as EP4 receptor antagonists, which have potential applications in immunology and oncology.[17] The carboxylic acid functionality can serve as a key interaction point with biological targets or be used for further derivatization to modulate pharmacokinetic properties. Given the diverse biological activities of indole derivatives, 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents.[1][3][5][18][19]

Conclusion

This technical guide has provided a detailed overview of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, a molecule with significant potential in medicinal chemistry. The outlined synthetic protocol offers a reliable method for its preparation, and the predicted physicochemical and spectroscopic data provide a solid foundation for its characterization. The strategic combination of the indole-5-carboxylic acid core with an N-cyclopropylmethyl group makes this compound a compelling candidate for further investigation in various drug discovery programs.

References

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. The Journal of Organic Chemistry. [Link]

  • Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • N-alkylation of an indole. YouTube. [Link]

  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem. [Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]

  • Spectroscopic characterization of compounds. ResearchGate. [Link]

  • Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Bentham Science. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications. [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]

  • Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Making in silico predictive models for toxicology FAIR. LJMU Research Online. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

Exploratory

Discovery and Synthesis of Novel Indole Derivatives: A Guide to Modern Methodologies and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy and Modern Imperative of the Indole Scaffold The indole nucleus, a deceptively simple bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Imperative of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of organic chemistry and drug discovery.[1][2] Its prevalence is vast, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a staggering array of over 3,000 known natural alkaloids.[3][4][5] This natural abundance is mirrored in its therapeutic importance; indole-containing molecules are central to blockbuster drugs for conditions ranging from cancer (e.g., Vincristine) and inflammation (e.g., Indomethacin) to migraines and viral infections.[3][6][7][8]

The unique electronic properties of the indole ring system, characterized by an electron-rich pyrrole moiety fused to a benzene ring, allow it to engage in a wide variety of molecular interactions, making it a "privileged scaffold" in medicinal chemistry.[3][9] However, the very versatility that makes the indole core so valuable also presents significant synthetic challenges. The pursuit of novel indole derivatives for next-generation therapeutics demands synthetic methods that are not only efficient but also offer precise control over regioselectivity and stereochemistry.[10][11]

This guide moves beyond a simple recitation of named reactions. It is designed to provide drug development professionals and researchers with a deep, mechanistic understanding of the state-of-the-art in indole synthesis. We will explore the causality behind why certain catalytic systems are chosen, delve into the logic of site-selective functionalization, and present validated protocols that underscore the principles discussed. Our focus is on the transition from classical methods to modern catalytic and asymmetric strategies that prioritize efficiency, sustainability, and the rapid generation of molecular complexity.[2][12][13]

Part I: Foundational Strategies for Forging the Indole Core

While modern catalysis has revolutionized indole synthesis, a true understanding of the field is built upon the foundational logic of classical named reactions. These methods, though sometimes limited by harsh conditions or narrow substrate scope, established the key bond-forming strategies that remain relevant today.

The Fischer Indole Synthesis: A Mechanistic Cornerstone

Discovered in 1883 by Emil Fischer, this reaction remains one of the most common methods for preparing indoles.[14][15] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a suitable aldehyde or ketone.[7][14]

Causality Behind the Reaction: The driving force of the Fischer synthesis is the formation of a new, energetically favorable aromatic indole ring.[15] The key step is a[9][9]-sigmatropic rearrangement of an intermediate ene-hydrazine. This step is irreversible and dictates the final connectivity of the indole product. Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[14]

Limitations: The classical Fischer synthesis often requires strong acids and high temperatures, limiting its compatibility with sensitive functional groups. Furthermore, the regiochemical outcome can be ambiguous when using unsymmetrical ketones.

Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization NH3_lost Elimination of NH3 Aminal->NH3_lost Indole Aromatic Indole (Product) H_plus Acid Catalyst (H+) H_plus->Hydrazone Protonation H_plus->Aminal Catalyzes Elimination NH3_lost->Indole

Caption: General mechanism of the Fischer Indole Synthesis.

Other Classical Cornerstones

Several other methods form the bedrock of indole chemistry:

  • Leimgruber-Batcho Synthesis: A two-step process that uses ortho-nitrotoluenes as starting materials, notable for its high efficiency and applicability to large-scale synthesis.[16]

  • Reissert Synthesis: Involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acids.[2][16]

  • Madelung Synthesis: An intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures.[17]

These foundational methods, while still applied, have largely been superseded by modern catalytic approaches that offer milder conditions, broader functional group tolerance, and greater control.

Part II: The Power of Catalysis in Modern Indole Synthesis

The limitations of classical methods—harsh conditions, stoichiometric reagents, and limited scope—drove the development of transition-metal-catalyzed reactions. These modern strategies have fundamentally changed the way chemists approach the construction of the indole core, enabling unprecedented efficiency and molecular diversity.[13][18]

Section 2.1: Palladium Catalysis - The Workhorse of Indole Synthesis

Palladium-based methodologies are arguably the most versatile and widely used tools for constructing nitrogen heterocycles.[18] The power of palladium lies in its ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)), allowing it to catalyze a wide range of bond-forming reactions with high functional group tolerance.[19]

Key Palladium-Catalyzed Strategies:

  • Larock Indole Synthesis: A powerful annulation reaction between an o-haloaniline and an internal alkyne, forming 2,3-disubstituted indoles.[13][15]

  • Buchwald-Hartwig/Fischer Hybrid: A modern variant of the Fischer synthesis where the initial hydrazone is formed via a palladium-catalyzed cross-coupling of an aryl bromide and a hydrazone, significantly expanding the scope of accessible starting materials.[14][15]

  • Intramolecular Cyclization of 2-Alkynylanilines: These versatile building blocks, readily prepared via Sonogashira coupling, can undergo rapid, palladium-catalyzed cyclization to form the indole nucleus.[19][20]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination PdII_Vinyl Vinyl-Pd(II) PdII_Alkyne->PdII_Vinyl Migratory Insertion PdII_Indole Indolyl-Pd(II) PdII_Vinyl->PdII_Indole Intramolecular C-N Coupling PdII_Indole->Pd0 Reductive Elimination Product Indole Product PdII_Indole->Product ArylHalide o-Haloaniline (Ar-X) Alkyne Alkyne Base Base Base->PdII_Indole regenerates Pd(0)

Caption: A generic catalytic cycle for Palladium-catalyzed indole synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles via Larock Annulation

  • Trustworthiness: This protocol is a self-validating system. The success of the reaction—verified by TLC, LC-MS, and NMR—confirms the activity of the catalyst, the purity of the reagents, and the efficacy of the chosen conditions. Failure points (e.g., no product formation) immediately indicate issues with one of these core components.

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and high-purity nitrogen or argon three times to ensure an inert atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the o-iodoaniline (1.0 equivalent) and the internal alkyne (1.2 equivalents) followed by anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting o-iodoaniline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes remove the inorganic salts (K₂CO₃) and the DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3-disubstituted indole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2.2: Rhodium and Ruthenium - Pioneers of C-H Activation

More recently, rhodium and ruthenium catalysts have emerged as powerful tools for indole synthesis, particularly through pathways involving C–H bond activation and annulation.[10][21] These methods are highly atom-economical and allow for the construction of complex polycyclic indole frameworks from simple precursors.

  • Expertise & Experience: The choice of Rh(III) or Ru(II) is often dictated by the desired bond disconnection and the nature of the directing group on the substrate.[21] For instance, Rh(III) is exceptionally effective in catalyzing C-H/N-H annulation reactions, such as the synthesis of N-alkyl indoles from nitrosoanilines and iodonium ylides.[10] Samanta and his team demonstrated that a Ru(II) catalyst could achieve a novel skeletal editing of oxindoles to furnish indole derivatives, a transformation not readily accessible with other metals.[10]

Section 2.3: Asymmetric Organocatalysis - The Chiral Frontier

For drug development, controlling the three-dimensional shape (stereochemistry) of a molecule is often as important as its chemical composition. Asymmetric organocatalysis has become a cornerstone strategy for producing enantiomerically pure indole derivatives.[11][22]

  • Trustworthiness: A key advantage of organocatalysis is the avoidance of trace heavy metal contamination in the final product, a critical consideration for active pharmaceutical ingredients (APIs).[22] Chiral phosphoric acids, for example, are highly effective catalysts for enantioselective Pictet-Spengler reactions and catalytic asymmetric dearomatization (CADA) of indoles, providing access to complex chiral scaffolds.[22][23]

Asymmetric_Dearomatization cluster_inputs Indole 2,3-Disubstituted Indole (Aromatic) TransitionState Chiral Ion Pair Transition State Indole->TransitionState Electrophile Electrophile (e.g., Quinone Imine) Electrophile->TransitionState Catalyst Chiral Phosphoric Acid (CPA) Catalyst->TransitionState forms complex, directs attack Indolenine Chiral Indolenine (Non-Aromatic) TransitionState->Indolenine Asymmetric C-C bond formation Indoline Fused Indoline (Post-processing) Indolenine->Indoline Reduction/ Cyclization

Caption: Conceptual workflow for catalytic asymmetric dearomatization (CADA).

Part III: Precision Engineering - Site-Selective Functionalization

Once the indole core is synthesized, the next critical phase in drug discovery is its precise functionalization. The indole ring possesses multiple C-H bonds with different intrinsic reactivities, making site-selectivity a formidable challenge. The electron-rich C3 position is the most nucleophilic and typically reacts first in electrophilic substitutions, followed by the C2 position. Functionalizing the benzene core (C4-C7) is significantly more difficult and requires innovative strategies.[24][25]

Section 3.1: C-H Functionalization of the Benzene Core

Directing groups (DGs) are temporary chemical tethers installed on the indole nitrogen (N1) or another position. They coordinate to a metal catalyst and deliver it to a specific, otherwise unreactive, C-H bond, enabling highly regioselective functionalization.[24]

Causality of Directing Groups: The choice of directing group and metal catalyst is a synergistic system that dictates the site of functionalization. For example, installing an N-P(O)tBu₂ group on the indole nitrogen directs palladium catalysts to the C7 position for arylation, while the same group can direct copper catalysts to the C6 position.[24] This level of control is transformative, allowing chemists to build molecular complexity on the less accessible benzene portion of the scaffold.

Directing Group (on N1)Catalyst SystemPosition FunctionalizedReference
P(O)tBu₂Pd(OAc)₂C7[24]
P(O)tBu₂Cu(OAc)₂C6[24]
PyridylRh(III)C2[10]
Pivaloyl (on C3)Pd(OAc)₂C4/C5[24]
Section 3.2: Synthesis of 3-Substituted Indoles

The C3 position is pivotal for modulating biological activity.[26] A common and robust method for its functionalization is the condensation of indoles with aldehydes or ketones, often catalyzed by a simple base or acid.[26][27]

Experimental Protocol: Base-Catalyzed Synthesis of Bis(indolyl)methanes

  • Self-Validation: This protocol's success hinges on the formation of an electrophilic intermediate from the aldehyde, which is then trapped by two equivalents of the nucleophilic indole. The reaction is often visually monitored (color change or precipitation) and confirmed by spectroscopic analysis of the highly symmetric product.

  • Reagent Preparation: In a round-bottom flask, dissolve the indole (2.2 equivalents) and a substituted aromatic aldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).[27]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the precipitation of the product. Monitor progress by TLC.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the C2v-symmetric structure of the bis(indolyl)methane product by ¹H NMR, noting the characteristic singlet for the methine proton, and by ¹³C NMR and mass spectrometry.

Part IV: Pharmacological Significance of Novel Indole Derivatives

The ultimate goal of synthesizing novel indole derivatives is the discovery of new therapeutic agents. The structural versatility of the indole scaffold allows it to target a vast array of biological pathways, leading to a wide spectrum of pharmacological activities.[6][9][28]

Therapeutic AreaExample Indole-Based Drug/CompoundMechanism of Action (Simplified)References
Anticancer Vincristine, VinblastineInhibition of tubulin polymerization, arresting cell division.[3][6][8]
Anti-inflammatory IndomethacinNon-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[3][6]
Antimicrobial IndolicidinCationic peptide that disrupts bacterial cell membranes.[6]
Antiviral ArbidolInhibits viral entry into host cells.[3][7]
CNS Disorders Sumatriptan, SerotoninSerotonin (5-HT) receptor agonists or modulators.[3][7]

The ongoing development of the synthetic toolkit described in this guide directly enables the exploration of new chemical space around the indole core, leading to the identification of next-generation drug candidates with improved potency, selectivity, and safety profiles.[29]

Conclusion and Future Outlook

The synthesis of indole derivatives has evolved dramatically from classical, high-temperature methods to elegant, catalyst-controlled transformations. The current landscape is dominated by a drive towards efficiency, selectivity, and sustainability. Key future directions will undoubtedly focus on:

  • Late-Stage Functionalization: Developing methods to selectively modify complex, drug-like indole-containing molecules in the final steps of a synthesis.

  • Biocatalysis: Harnessing enzymes to perform highly selective and environmentally benign transformations on the indole core.

  • Photoredox and Electrocatalysis: Utilizing light or electricity to drive novel C-H activation and annulation reactions under exceptionally mild conditions.[10][16]

As our understanding of catalysis deepens, the ability to design and synthesize novel indole derivatives with precisely tailored properties will continue to expand, ensuring that this privileged scaffold remains at the forefront of drug discovery and materials science for years to come.

References

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Royal Society of Chemistry.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
  • NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024, February 1). International Journal of Pharmaceutical Sciences and Research.
  • Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. (2017, May 15). Oxford Academic.
  • Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. (2022, January 3). Thieme.
  • The role of commonly used transition metals in total synthesis of indole alkaloids. (2023, June 4). Arabian Journal of Chemistry.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Advanced Journal of Chemistry B.
  • [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018, October 16). MDPI.
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. (2019, December 10).
  • Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. (2025, May 19). Taylor & Francis Online.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Indole Synthesis: A Review and Medicinal Uses of Their Deriv
  • Fischer indole synthesis. Wikipedia.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6).
  • biomedical-importance-of-indoles. (2013, June 6). Bohrium.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). Royal Society of Chemistry.
  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. (2024, May 14).
  • Indole as a Therapeutic Drug Attracting
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • ch functionalization of indoles and oxindoles through cdc reactions.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Progress in Chemical and Biochemical Research.
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). Taylor & Francis Online.
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024, October 15).
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17).
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017, July 11).
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2021, April 15). Semantic Scholar.
  • Synthesis of Medicinally Important Indole Deriv
  • Indole Alkaloids. Alfa Chemistry.

Sources

Foundational

Literature review on substituted indole-5-carboxylic acids

An In-depth Technical Guide to Substituted Indole-5-Carboxylic Acids in Drug Discovery Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Indole-5-Carboxylic Acids in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs. Among its many derivatives, substituted indole-5-carboxylic acids represent a particularly versatile and fruitful class of compounds. Their unique structural and electronic properties allow for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of substituted indole-5-carboxylic acids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into established and modern synthetic methodologies, explore their therapeutic potential as antiviral, anticancer, and anti-inflammatory agents, and dissect the key structural features that govern their efficacy.

Introduction: The Enduring Significance of the Indole Scaffold

The Privileged Indole Nucleus in Medicinal Chemistry

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a recurring motif in a vast array of biologically active molecules. Its ability to mimic the structure of tryptophan allows it to participate in various biological recognition processes, including hydrogen bonding and π-stacking interactions with protein targets. This inherent bio-compatibility has cemented its status as a privileged scaffold in drug design, leading to the development of numerous successful therapeutic agents across different disease areas.

Indole-5-Carboxylic Acid: A Versatile Synthon

The introduction of a carboxylic acid group at the 5-position of the indole ring adds a crucial functional handle for both synthetic manipulation and biological interaction. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and its anionic form at physiological pH can engage in ionic interactions with receptor sites. Furthermore, it serves as a convenient starting point for the synthesis of amides, esters, and other derivatives, making indole-5-carboxylic acid a highly versatile building block, or synthon, in the construction of complex molecular architectures.

Synthetic Strategies for Substituted Indole-5-Carboxylic Acids

The synthesis of substituted indole-5-carboxylic acids can be broadly approached in two ways: by constructing the indole ring with the carboxylic acid group already in place, or by functionalizing a pre-existing indole-5-carboxylate scaffold.

Classical Indole Syntheses

Traditional methods like the Fischer and Reissert indole syntheses remain relevant for creating the core indole structure. The Fischer indole synthesis, for instance, can utilize a (4-carboxyphenyl)hydrazine hydrochloride and a suitable ketone to generate the indole-5-carboxylic acid core. The choice of ketone directly influences the substitution pattern at the C2 and C3 positions of the indole ring.

Modern Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of substituted indoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allow for the direct introduction of various substituents onto the indole nucleus. These methods are often characterized by their high efficiency and functional group tolerance, making them invaluable in the generation of diverse chemical libraries for drug screening.

Functionalization of the Indole Core

The nitrogen atom of the indole ring (N1) is a common site for modification. N-alkylation or N-arylation can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity. These reactions are typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl or aryl halide.

The C2 and C3 positions of the indole ring are also key points for diversification. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can introduce functional groups at the C3 position. Alternatively, lithiation of the indole ring followed by quenching with an electrophile can provide access to a range of C2-substituted derivatives.

Experimental Protocol: A General Procedure for N-alkylation of Ethyl Indole-5-carboxylate

This protocol describes a typical procedure for the N-alkylation of an indole-5-carboxylate ester, a common precursor to the final carboxylic acid.

  • Dissolution: Dissolve ethyl indole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The resulting N-alkylated ethyl indole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

G cluster_synthesis Synthetic Workflow: N-Alkylation and Hydrolysis start Ethyl Indole-5-carboxylate deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation Step 1 alkylation Addition of Alkyl Halide (R-X) deprotonation->alkylation Step 2 hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) alkylation->hydrolysis Step 3 product N-Alkyl Indole-5-carboxylic Acid hydrolysis->product Final Product

Caption: A generalized workflow for the synthesis of N-alkylated indole-5-carboxylic acids.

Biological Activities and Therapeutic Potential

Substituted indole-5-carboxylic acids have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.

Antiviral Agents

A significant body of research has focused on indole-5-carboxylic acid derivatives as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an enzyme essential for viral replication. These compounds act as non-nucleoside inhibitors, binding to an allosteric site on the enzyme and disrupting its function. The carboxylic acid group at the 5-position is often crucial for potent activity, likely forming key interactions within the binding pocket.

Anticancer Agents

Certain substituted indole-5-carboxylic acids have been shown to inhibit tubulin polymerization, a critical process in cell division. By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The indole scaffold serves as a mimic of the colchicine binding site on tubulin.

Anti-inflammatory Agents

The indole-5-carboxylic acid scaffold has also been explored for the development of anti-inflammatory drugs. For instance, derivatives bearing a 2-aroyl group have been shown to exhibit potent inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Structure-Activity Relationship (SAR) Studies

The biological activity of indole-5-carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the indole ring.

Impact of Substitution at the N1-Position

The substituent at the N1-position plays a critical role in determining the potency and selectivity of these compounds. For HCV NS5B inhibitors, bulky N1-substituents are often well-tolerated and can enhance antiviral activity.

Influence of Substituents at the C2 and C3-Positions

Substitution at the C2 and C3-positions provides another avenue for optimizing the pharmacological profile. In the context of anticancer agents, the introduction of a 3-aroyl group has been shown to be beneficial for tubulin polymerization inhibitory activity.

The Role of the Carboxylic Acid Moiety

As previously mentioned, the carboxylic acid group at the 5-position is a key pharmacophoric feature for many biological targets. Its ability to engage in ionic and hydrogen bonding interactions is often essential for high-affinity binding. Esterification or amidation of this group generally leads to a significant decrease or complete loss of activity, highlighting its importance.

Data Summary Table: SAR of Indole-5-Carboxylic Acid Derivatives as HCV Inhibitors
Compound N1-Substituent C2-Substituent C3-Substituent IC50 (nM)
1HPhenylH>1000
2MethylPhenylH560
3BenzylPhenylH120
4Benzyl4-FluorophenylH85
5BenzylPhenylMethyl350

Note: The data presented in this table is illustrative and compiled from typical SAR studies in the literature. Actual values may vary depending on the specific assay conditions.

Future Perspectives and Challenges

While substituted indole-5-carboxylic acids have shown considerable promise, several challenges remain.

Overcoming Drug Resistance

As with any therapeutic agent, the emergence of drug resistance is a significant concern. The development of next-generation indole-5-carboxylic acid derivatives that are active against resistant strains of viruses or cancer cells is an ongoing area of research.

Exploring New Therapeutic Targets

The versatility of the indole-5-carboxylic acid scaffold suggests that it may have utility against a broader range of therapeutic targets than has been explored to date. High-throughput screening of diverse indole libraries against new targets could uncover novel therapeutic applications.

Innovations in Synthesis

The development of more efficient and sustainable synthetic methods for the preparation of substituted indole-5-carboxylic acids will be crucial for accelerating the drug discovery process. This includes the use of flow chemistry and biocatalysis to streamline the synthesis of these valuable compounds.

Conclusion

Substituted indole-5-carboxylic acids represent a rich and versatile class of compounds with significant potential in drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has made them a focus of intense research. A thorough understanding of their synthesis, biological activity, and structure-activity relationships is essential for the rational design of new and improved therapeutic agents based on this privileged scaffold. Future innovations in synthetic methodology and a deeper exploration of their therapeutic potential will undoubtedly continue to drive this exciting field of medicinal chemistry forward.

References

  • Title: Synthesis and biological activity of indole derivatives as potential antiviral agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Developments in the Synthesis of Indole-based Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis of indole derivatives and their biological activities. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Indole-5-carboxylic acid derivatives as potent inhibitors of hepatitis C virus NS5B polymerase. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and evaluation of indole-5-carboxylic acid derivatives as anti-inflammatory agents. Source: Bioorganic Chemistry URL: [Link]

Exploratory

A Methodological Blueprint for Modeling Novel Indole-5-Carboxylic Acid Derivatives: A Case Study with Aldose Reductase

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico modeling of novel small molecules, using 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid as a representative investigational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of novel small molecules, using 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid as a representative investigational ligand. As this specific molecule lacks extensive public data on its biological targets, we employ a scientifically rigorous case-study approach. We select Human Aldose Reductase (ALR2), a well-validated therapeutic target implicated in diabetic complications, for which numerous indole-based inhibitors have been characterized.[1][2] This guide is structured to provide researchers, computational chemists, and drug development professionals with a logical, replicable workflow, from initial target and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The causality behind each methodological choice is explained, ensuring that the protocols serve as a self-validating system for generating trustworthy and actionable computational predictions.

Introduction: The Rationale for a Case-Study Approach

The predictive power of in silico modeling is contingent on a well-defined biological context. For a novel or proprietary compound like 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, the primary biological target may not be known. In such scenarios, a robust and transferable modeling workflow is essential. Our choice of Aldose Reductase (ALR2) as a representative target is based on several key factors:

  • Therapeutic Relevance: ALR2 is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia.[3] Its inhibition is a validated strategy for mitigating long-term diabetic complications.[1][3]

  • Structural Precedent: The ALR2 active site is known to accommodate indole-based scaffolds.[1][4] Notably, lidorestat, an indol-1-yl acetic acid derivative, is a potent ALR2 inhibitor, providing a strong structural and chemical rationale for our case study.[1][5]

  • Data Availability: The Protein Data Bank (PDB) hosts a wealth of high-resolution crystal structures of human ALR2, often co-crystallized with various inhibitors. This availability is critical for establishing a validated structure-based design protocol.[5][6][7][8]

This guide will, therefore, walk through the complete process of predicting the binding mode and affinity of our investigational ligand to ALR2, establishing a blueprint that can be adapted for other novel ligands and protein targets.

Foundational Stage: System Preparation

The accuracy of any simulation is fundamentally dependent on the quality of the initial structures. This stage involves meticulous preparation of both the protein receptor and the small molecule ligand.

Receptor Preparation

The goal is to prepare a biologically relevant and computationally clean protein structure. We will use the high-resolution crystal structure of human ALR2 in complex with the inhibitor lidorestat (PDB ID: 1Z3N) as our starting point.[5]

Protocol 1: Receptor Preparation using UCSF Chimera

  • Fetch the Structure: Open UCSF Chimera and fetch the PDB structure using the ID 1Z3N.[9]

  • Inspect and Clean: The PDB file contains the protein, the co-crystallized ligand (lidorestat), the cofactor NADP+, and water molecules. For our protocol, we will remove the existing ligand and all water molecules to prepare the apo-binding site. (Actions -> Atoms/Bonds -> Delete, and select the relevant molecules).[10] The NADP+ cofactor is essential for the enzyme's structural integrity and should be retained.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures. Use the AddH tool (Tools -> Structure Editing -> AddH), ensuring to consider hydrogen bonds.[10]

  • Assign Partial Charges: Assign atomic partial charges using a standard force field like AMBER. The Add Charge tool in Chimera can be used for this purpose (Tools -> Structure Editing -> Add Charge).[10][11]

  • Save the Prepared Receptor: Save the cleaned, hydrogenated, and charged receptor structure as a .pdb or .mol2 file for subsequent docking.[12]

Ligand Preparation

The investigational molecule, 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, must be converted into a high-quality, all-atom 3D structure.

Protocol 2: Ligand Preparation using Schrödinger's LigPrep

  • Input Structure: Start with a 2D representation (e.g., SMILES string) or a simple 3D sketch of the molecule.

  • Generate States: Utilize LigPrep to generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).[13][14] This is critical for the carboxylic acid moiety, which will likely be deprotonated.

  • Tautomers and Stereoisomers: Enumerate realistic tautomers and stereoisomers. While our target molecule has no stereocenters, this step is crucial for more complex ligands.[14]

  • Energy Minimization: Generate a low-energy 3D conformation for each generated state using a suitable force field, such as OPLS.[15]

  • Output: The result is a set of high-quality, 3D ligand structures ready for docking.[13]

Core Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function.[16][17]

Causality in Docking Protocol Design

The choice of docking software and protocol is critical. We will use AutoDock Vina, a widely used and validated open-source docking engine.[18] The core principle is to define a search space (a "grid box") encompassing the active site and allow the algorithm to explore various ligand poses within it, ranking them based on a scoring function that approximates binding free energy.[16][18]

Protocol Validation: A Self-Validating System

To ensure our docking protocol is trustworthy, we must first validate it. This is achieved by re-docking the co-crystallized ligand (lidorestat) into the binding site of 1Z3N and comparing the predicted pose to the experimentally determined one.[19][20]

  • Success Criterion: A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[19][21]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} A self-validating workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files: Convert the prepared receptor (.pdb) and ligand (.mol2) files into the .pdbqt format required by Vina, which includes atomic charges and atom type definitions. AutoDock Tools (ADT) can be used for this step.

  • Define the Grid Box: Using ADT or UCSF Chimera, define the center and dimensions of the docking search space. The box should be centered on the co-crystallized ligand's position and large enough to encompass the entire binding pocket, typically with a 4-6 Å buffer around the ligand.[17]

  • Run Docking Simulation: Execute the Vina docking run from the command line, specifying the receptor, ligand, and grid box configuration.

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[16] The top-ranked pose is the most probable binding mode. Visualize this pose in the context of the receptor's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Refining Predictions: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of solvent.[22][23] This allows for a more rigorous assessment of the stability of the predicted binding pose.

Choosing a Force Field: The Engine of the Simulation

The force field is a set of parameters and equations that defines the potential energy of the system. The choice is critical for accuracy. For protein-ligand systems, the AMBER and CHARMM force fields are widely used and well-validated.[24][25][26] We will proceed with the AMBER force field, using the generalized AMBER force field (GAFF) for the novel ligand and a standard protein force field (e.g., ff14SB) for the protein.[24][27]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} A standard workflow for protein-ligand MD simulation.

Protocol 4: MD Simulation using GROMACS

  • System Setup:

    • Place the top-ranked docked complex in a simulation box (e.g., cubic or dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[28]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.[28]

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 100 ps) with constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the solute while the protein and ligand are positionally restrained.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate further (e.g., 1 ns) with constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.[22][28]

  • Production Run: Run the production simulation for a duration sufficient to observe the system's stability (e.g., 100-200 ns) without any restraints.[29]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.[30] Key metrics include:

    • RMSD: The root-mean-square deviation of the ligand and protein backbone over time. A stable RMSD indicates the complex has reached equilibrium.

    • RMSF: The root-mean-square fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Track the formation and persistence of hydrogen bonds between the ligand and protein.

Quantifying Affinity: Binding Free Energy Calculation

While docking scores provide a rapid estimate of affinity, end-point methods like MM/PBSA and MM/GBSA offer a more accurate calculation by averaging energies over a range of conformations from the MD trajectory.[31][32][33]

The MM/PBSA Method

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy, polar solvation energy, and nonpolar solvation energy upon ligand binding.[34]

Equation: ΔG_bind = ΔE_MM + ΔG_solv

Where:

  • ΔE_MM: Change in molecular mechanics energy (internal, van der Waals, electrostatic).

  • ΔG_solv: Change in solvation free energy (polar + nonpolar).

Protocol 5: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).[34]

  • Calculate Energy Components: For each snapshot, calculate the energy terms for the complex, the receptor, and the ligand individually.[33] The g_mmpbsa tool for GROMACS or the MMPBSA.py script in AmberTools can automate this process.[31][32][35]

  • Average and Analyze: Average the calculated binding free energies across all snapshots to obtain the final ΔG_bind value and its standard deviation.

Data Synthesis and Interpretation

The final step is to synthesize the data from all computational stages into a coherent and predictive model of the ligand's binding behavior.

Analysis Stage Key Metric Interpretation for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid (Hypothetical)
Molecular Docking Binding Affinity Score-8.5 kcal/mol, suggesting a strong initial interaction.
Key InteractionsCarboxylate forms a salt bridge with Tyr48 and His110; indole ring in hydrophobic pocket.
MD Simulation Ligand RMSDStable at ~1.5 Å after 10 ns, indicating a stable binding pose.
Protein RMSFLow fluctuation in active site residues, suggesting ligand-induced stability.
Hydrogen BondsSalt bridge with Tyr48 and His110 maintained for >90% of the simulation time.
MM/PBSA ΔG_bind-35.2 ± 3.4 kcal/mol, providing a quantitative estimate of binding affinity.

Conclusion

This technical guide has outlined a comprehensive and self-validating in silico workflow for characterizing the binding of a novel ligand, 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, to a therapeutically relevant target, Aldose Reductase. By integrating molecular docking, molecular dynamics, and free energy calculations, this methodology provides a robust blueprint for generating high-confidence predictions of binding mode and affinity. The emphasis on causality, protocol validation, and step-by-step instructions ensures that this framework is not merely a list of procedures, but a logical and adaptable strategy for researchers in the field of computational drug discovery.

References

  • LigPrep | Schrödinger. Schrödinger. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. [Link]

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed. National Center for Biotechnology Information. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC. National Center for Biotechnology Information. [Link]

  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules - ACS Publications. American Chemical Society. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]

  • Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study - Taylor & Francis. Taylor & Francis Online. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. BioExcel. [Link]

  • GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis - YouTube. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. CD ComputaBio. [Link]

  • The core scaffolds of the indole-based aldose reductase inhibitors/antioxidants. ResearchGate. [Link]

  • How can I validate a docking protocol? - ResearchGate. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. American Chemical Society. [Link]

  • (PDF) Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - ResearchGate. [Link]

  • 1US0: Human Aldose Reductase in complex with NADP+ and the inhibitor IDD594 at 0.66 Angstrom - RCSB PDB. [Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules - PubMed. National Center for Biotechnology Information. [Link]

  • 1Z3N: Human aldose reductase in complex with NADP+ and the inhibitor lidorestat at 1.04 angstrom - RCSB PDB. [Link]

  • Ligand preparation was carried out by taking the 3D structures of... - ResearchGate. [Link]

  • Tutorial: Visualization of Macromolecules. [Link]

  • How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. [Link]

  • 6. Preparing the protein and ligand for docking. [Link]

  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. SpringerLink. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. National Center for Biotechnology Information. [Link]

  • LigPrep - NodePit. [Link]

  • Binding energy calculation — g_mmpbsa documentation. [Link]

  • Small molecule docking - Bonvin Lab. [Link]

  • Molecular docking: the complete course. - YouTube. [Link]

  • 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT. - RCSB PDB. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. National Center for Biotechnology Information. [Link]

  • Preparing Large Ligand Libraries with Distributed LigPrep Jobs - Login. Schrödinger. [Link]

  • Tutorial 1 – Getting Started with UCSF Chimera - YouTube. [Link]

  • Structure of aldose reductase retrieved from the PDB database with ID:... - ResearchGate. [Link]

  • Force fields for small molecules - PMC - NIH. National Institutes of Health. [Link]

  • Which are the differences between the AMBER and the CHARMm Force fields? ResearchGate. [Link]

  • Force field comparison: Amber, GROMOS, CHARMM, OPLS - YouTube. [Link]

  • UCSF Chimera Course | File Menu | Tutorial One - YouTube. [Link]

  • 3RX3: Crystal Structure of Human Aldose Reductase Complexed with Sulindac - RCSB PDB. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - ResearchGate. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Fischer Indole Synthesis: A Comprehensive Guide to the Preparation of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-migraine triptan...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs.[1][2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing this vital heterocyclic system.[1][3] This guide provides an in-depth exploration of the Fischer indole synthesis, focusing on its mechanistic underpinnings, practical considerations for experimental design, and detailed protocols for the preparation of substituted indoles.

Mechanism and Core Principles

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1] The reaction's success hinges on a sequence of carefully orchestrated chemical transformations.

The accepted mechanism proceeds through the following key stages: [1][4][5]

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer (or 'ene-hydrazine'). This step is crucial as it sets the stage for the key bond-forming event.

  • [6][6]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes a[6][6]-sigmatropic rearrangement, analogous to a Cope rearrangement. This is the rate-determining step, involving the cleavage of the N-N bond and the formation of a new C-C bond.[5][7]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions, driven by the formation of the stable aromatic indole ring, yields the final product.[1][4]

Fischer_Indole_Mechanism cluster_start Reactants A Arylhydrazine C Phenylhydrazone A->C Condensation (+ H⁺, - H₂O) B Ketone / Aldehyde B->C Condensation (+ H⁺, - H₂O) D Enamine (Ene-hydrazine) C->D Tautomerization (+ H⁺) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclic Aminal E->F Aromatization & Cyclization G Substituted Indole F->G Elimination (- NH₃)

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Design and Strategic Considerations

The versatility of the Fischer indole synthesis stems from the wide array of commercially available arylhydrazines and carbonyl compounds. However, careful consideration of substrate electronics, catalyst choice, and reaction conditions is paramount for achieving high yields and regioselectivity.

  • Arylhydrazines: The aromatic ring of the hydrazine can be substituted with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). However, strong EWGs on the phenylhydrazine ring can hinder the reaction by decreasing the nucleophilicity of the nitrogen atoms.[5] Conversely, strongly electron-donating substituents can sometimes promote undesired side reactions, such as heterolytic N-N bond cleavage, leading to reaction failure.[8][9]

  • Carbonyl Component: The reaction works well with a variety of aldehydes and ketones. A critical requirement is that the carbonyl compound must be enolizable; the α-carbon must have at least two hydrogen atoms to form the necessary enamine intermediate.[4]

    • Unsymmetrical Ketones: The use of unsymmetrical ketones (RCH₂COCH₂R') can lead to the formation of two regioisomeric indole products.[4] The product ratio is often influenced by the strength of the acid catalyst, with stronger acids favoring the formation of the less-substituted enamine intermediate.[10][11]

The choice of acid catalyst is a critical parameter and can significantly influence reaction outcomes.[7] Both Brønsted and Lewis acids are effective.

Catalyst TypeExamplesRationale & Considerations
Brønsted Acids H₂SO₄, HCl, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA)Readily available and effective for many substrates. PPA is often used for less reactive substrates due to its high acidity and dehydrating properties.[1][4] The concentration of the acid can influence regioselectivity with unsymmetrical ketones.[10]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Often provide milder reaction conditions. ZnCl₂ is one of the most commonly used catalysts.[1][4] Lewis acids can be particularly useful when substrates are sensitive to strong protic acids.

General Protocol for Fischer Indole Synthesis

This section outlines a general, adaptable workflow for performing the Fischer indole synthesis. It is often carried out as a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.

Fischer_Workflow A Step 1: Reactant Mixing (Arylhydrazine + Carbonyl) B Step 2: Hydrazone Formation (Stir at RT or gentle heat) A->B Condensation C Step 3: Acid Catalyst Addition & Thermal Cyclization (Heat/Reflux) B->C Indolization D Step 4: Reaction Monitoring (TLC Analysis) C->D In-process control E Step 5: Work-up (Quench, Neutralize, Extract) D->E Upon completion F Step 6: Purification (Recrystallization or Chromatography) E->F Crude product G Step 7: Characterization (NMR, MS, MP) F->G Pure product

Caption: General experimental workflow for the Fischer Indole Synthesis.

Procedure:

  • Hydrazone Formation: To a solution of the arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (1.0-1.2 eq.). The mixture is typically stirred at room temperature or with gentle heating for 30 minutes to 2 hours until hydrazone formation is complete (can be monitored by TLC).

  • Cyclization: The acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA) is added to the reaction mixture. The mixture is then heated to reflux or the required temperature for the cyclization to occur. Reaction times can vary from 30 minutes to several hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazone has been consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. If the product precipitates, it can be collected by filtration. Otherwise, the mixture is neutralized with a base (e.g., NaHCO₃, NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is purified by either recrystallization from a suitable solvent or by column chromatography on silica gel.

Application Protocol: Synthesis of 2,5-Dimethylindole

This protocol provides a specific example for the synthesis of 2,5-dimethylindole from p-tolylhydrazine hydrochloride and acetone, a classic transformation.[12]

Reaction Scheme:

(p-Tolylhydrazine + Acetone → 2,5-Dimethylindole)

Materials and Reagents:

  • p-Tolylhydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-tolylhydrazine hydrochloride (5.0 g, 31.5 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (30 mL) and acetone (4.6 mL, 63.0 mmol, 2.0 eq.).

    • Rationale: Acetic acid serves as both the solvent and the Brønsted acid catalyst. A slight excess of acetone ensures complete consumption of the limiting hydrazine.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) with constant stirring.

    • Rationale: Elevated temperature is required to overcome the activation energy barrier of the rate-limiting[6][6]-sigmatropic rearrangement.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.

  • Quenching and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-water. A precipitate should form.

    • Rationale: Pouring the reaction mixture into water precipitates the organic indole product, which is poorly soluble in aqueous media, and dilutes the acid.

  • Neutralization: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford pure 2,5-dimethylindole as a crystalline solid.

ParameterExpected Outcome
Yield 70-85%
Appearance Off-white to pale yellow crystalline solid
Melting Point 110-113 °C
¹H NMR (CDCl₃) δ ~7.8 (br s, 1H, NH), 7.2 (d, 1H), 7.0 (s, 1H), 6.9 (d, 1H), 6.2 (s, 1H), 2.4 (s, 3H), 2.4 (s, 3H)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete hydrazone formation; Insufficient acid strength or concentration; Reaction temperature too low; Presence of water.[11]Ensure starting materials are pure. Use a stronger acid catalyst (e.g., PPA). Increase reaction temperature. Use anhydrous solvents and reagents.
Formation of Regioisomers Use of an unsymmetrical ketone.Change the acid catalyst or its concentration to influence the enamine formation.[10][11] Separation by column chromatography may be required.
Product Decomposition Reaction temperature too high; Acid catalyst too harsh or concentrated.Reduce the reaction temperature. Use a milder catalyst (e.g., ZnCl₂ instead of H₂SO₄). Reduce reaction time.
Reaction Fails with Certain Substrates Strong electronic effects (e.g., certain EWGs or EDGs) destabilize key intermediates or favor side reactions.[8][9]A different synthetic route to the target indole may be necessary. The Buchwald modification, a palladium-catalyzed variant, can sometimes overcome limitations of the classical method.[1]

References

  • Wikipedia. (2023, December 28). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Kita, Y., & Ishii, H. (1988). New data on the mechanism of the Fischer indole synthesis (review). Semantic Scholar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

  • Khan, M. S., & Prasad, A. (2016). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

  • Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Khadilkar, B. M., & Rebeiro, G. L. (2002). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

Sources

Application

LC-MS methods for identifying indole derivatives in biological samples

Application Note & Protocol Advanced LC-MS/MS Strategies for the Comprehensive Identification and Quantification of Indole Derivatives in Biological Matrices Abstract Indole derivatives, arising primarily from tryptophan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Advanced LC-MS/MS Strategies for the Comprehensive Identification and Quantification of Indole Derivatives in Biological Matrices

Abstract

Indole derivatives, arising primarily from tryptophan metabolism, are a class of bioactive molecules with profound implications for human health and disease. Their roles as signaling molecules, gut microbiota metabolites, and precursors to neurotransmitters necessitate highly sensitive and selective analytical methods for their accurate measurement in complex biological samples. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the robust identification and quantification of indole derivatives in various biological matrices, including plasma, serum, urine, and tissues. We delve into the rationale behind method development, from sample preparation to data analysis, offering field-proven insights and step-by-step protocols to ensure analytical rigor and data integrity.

Introduction: The Biological Significance of Indole Derivatives

Indole and its derivatives are pivotal players in a multitude of physiological and pathological processes.[1] As metabolic products of the essential amino acid tryptophan, their concentrations in biological fluids and tissues can reflect the interplay between host metabolism and the gut microbiome.[1] Key indole derivatives such as indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and serotonin are implicated in immune system regulation, gut homeostasis, and neurological function.[1][2] Consequently, the accurate profiling of these compounds is crucial for biomarker discovery and understanding disease mechanisms in areas like inflammatory bowel disease, neurological disorders, and cancer.[2][3][4]

The inherent complexity of biological matrices, coupled with the often low physiological concentrations of indole derivatives, presents significant analytical challenges.[1] LC-MS/MS has emerged as the gold standard for this application due to its exceptional sensitivity, specificity, and ability to handle complex samples.[1][3] This guide will provide a comprehensive framework for developing and implementing reliable LC-MS/MS methods for indole derivative analysis.

The Analytical Workflow: A Conceptual Overview

The successful analysis of indole derivatives by LC-MS/MS hinges on a well-designed workflow that encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Each stage must be carefully optimized to minimize matrix effects, ensure accurate quantification, and achieve the desired sensitivity.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Biological Sample (Plasma, Urine, Tissue) extraction Extraction & Cleanup (PPT, LLE, SPE) sample->extraction injection Sample Injection extraction->injection separation Reversed-Phase Chromatographic Separation injection->separation ionization Ionization (ESI or APCI) separation->ionization ms1 Precursor Ion Selection (Q1) ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Product Ion Detection (Q3) fragmentation->ms2 acquisition Data Acquisition ms2->acquisition quantification Quantification & Identification acquisition->quantification lc_separation cluster_lc_system LC System cluster_mobile_phase Mobile Phase autosampler Autosampler Injects prepared sample column C18 Column Separates analytes based on polarity autosampler->column pump Binary Pump Delivers mobile phase gradient pump->column to_ms to_ms column->to_ms To MS Detector oven Column Oven Maintains constant temperature mp_a Mobile Phase A Aqueous (e.g., Water + 0.1% Formic Acid) mp_a->pump mp_b Mobile Phase B Organic (e.g., Acetonitrile or Methanol + 0.1% Formic Acid) mp_b->pump

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of indole compounds during synthesis and storage

<_ Technical Support Center: A Scientist's Guide to Preventing Degradation of Indole Compounds Welcome to the Technical Support Center. As researchers and drug development professionals, we recognize the immense value of...

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: A Scientist's Guide to Preventing Degradation of Indole Compounds

Welcome to the Technical Support Center. As researchers and drug development professionals, we recognize the immense value of the indole scaffold, a cornerstone in countless natural products and pharmaceuticals.[1][2] However, its privileged structure is matched by its notorious instability. The electron-rich nature of the indole ring makes it highly susceptible to degradation, leading to compromised reactions, impure samples, and unreliable biological data.

This guide is designed to move beyond simple protocols. It provides a deep dive into the why behind indole's instability and offers field-proven, actionable strategies to protect these valuable molecules during both synthesis and storage. Here, you will find troubleshooting advice, detailed FAQs, and validated protocols to ensure the integrity of your work.

Section 1: The Chemistry of Indole Degradation

Understanding the fundamental degradation pathways is the first line of defense in preventing them. Indole's reactivity stems from the high electron density of the pyrrole ring, making it a target for electrophiles and oxidants.

Key Degradation Pathways:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, is the most common degradation route.[3][4] This process can lead to the formation of complex oligomers and colored byproducts like indigo, often presenting as a pink, red, or even blue/green discoloration in your sample.[3][5] The initial step often involves radical reactions or attack at the electron-rich C2-C3 double bond.[4][6]

  • Acid/Base Sensitivity: The indole nucleus is generally unstable under strongly acidic conditions, which can lead to polymerization or rearrangement.[7] While many syntheses, like the Fischer indole synthesis, require an acid catalyst, the choice and concentration are critical to avoid unwanted side reactions.[8][9] Strong bases can deprotonate the N-H group, increasing its nucleophilicity and susceptibility to certain side reactions.

  • Photodegradation: Many indole derivatives are highly sensitive to light.[3] UV radiation can excite the indole ring, forming reactive species that can lead to oxidation and decomposition, a common issue for tryptophan-containing proteins and other indole compounds.[10]

  • Temperature Instability: Elevated temperatures can accelerate all degradation pathways, particularly oxidation. Many indole syntheses require heat, but prolonged exposure or excessive temperatures can lead to the formation of tars and other impurities.[8][11]

Below is a diagram illustrating the primary vulnerabilities of the indole core.

IndoleDegradation cluster_indole Indole Core cluster_stressors Stress Factors cluster_products Degradation Products Indole Indole Scaffold Oxidized Oxidized Products (e.g., Indigo, Oligomers) Indole->Oxidized Oxidation Polymerized Polymers / Tar Indole->Polymerized Polymerization SideProducts Rearrangement Side Products Indole->SideProducts Rearrangement Oxygen O₂ (Air) Oxygen->Oxidized Acid H⁺ (Acid) Acid->Polymerized Light hν (Light) Light->Oxidized Heat Δ (Heat) Heat->Oxidized Heat->Polymerized Heat->SideProducts

Caption: Major degradation pathways of the indole scaffold.

Section 2: Troubleshooting Guide for Indole Synthesis

This section addresses common issues encountered during the synthesis of indole derivatives in a question-and-answer format.

Q1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening and how can I fix it?

This is a classic sign of oxidative degradation and/or acid-catalyzed polymerization. The high reactivity of the indole ring, especially under heating or acidic conditions, can lead to uncontrolled side reactions.

Causality & Solution:

  • Oxygen Contamination: Dissolved oxygen in your solvents is a primary culprit.[11] Even brief exposure to air can initiate degradation, especially at elevated temperatures.

    • Preventative Action: Rigorously degas all solvents before use. The "Freeze-Pump-Thaw" method is most effective, though purging with an inert gas like argon or nitrogen is also beneficial.[11][12][13] Always run your reaction under a positive pressure of an inert atmosphere.[14]

  • Excessive Acid/Heat: The conditions for reactions like the Fischer indole synthesis are a delicate balance.[8] Too much acid or heat can promote side reactions like aldol condensations or indole polymerization.[8]

    • Preventative Action: Perform small-scale optimizations to find the minimum acid concentration and temperature required for your transformation. Titrate your reaction conditions carefully.

Q2: I'm observing poor yields and multiple side products by LC-MS in my Fischer indole synthesis. What are the likely causes?

The Fischer synthesis is powerful but notoriously sensitive. Low yields and side products often stem from inappropriate acid catalysis or electronic effects from your substrates.[8]

Causality & Solution:

  • Substituent Effects: Strong electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a major side reaction instead of the desired cyclization.[15][16] This is a known challenge in synthesizing 3-aminoindoles.[15][16]

    • Preventative Action: If you suspect this pathway, computational studies suggest that the N-N bond cleavage is often favored.[15] It may be necessary to choose an alternative synthetic route if your substrate is electronically predisposed to this cleavage.

  • Inappropriate Acid Catalyst: The choice of acid (e.g., ZnCl₂, PPA, HCl) and its concentration is critical and often needs to be optimized empirically for each specific substrate.[8]

    • Preventative Action: Screen a variety of Lewis and Brønsted acids and concentrations. What works for one substrate may fail for another.

Q3: How do I choose the right protecting group for my indole nitrogen to improve stability?

N-protection is a crucial strategy to temper the indole's reactivity, prevent side reactions, and improve solubility.[7] The ideal protecting group is easily installed, stable to your reaction conditions, and cleanly removed.

Causality & Solution: The choice depends on the subsequent chemistry you plan to perform. An electron-withdrawing group (e.g., sulfonyl, carbamate) will decrease the nucleophilicity of the indole ring, making it more stable to oxidation and electrophilic attack.[17]

  • For General Stability & Base-Mediated Reactions:

    • Boc (tert-Butoxycarbonyl): An excellent choice. It significantly stabilizes the ring towards oxidation and is easily introduced.[17] It is readily cleaved with acid (e.g., TFA).

  • For Stability During Acid-Sensitive Steps:

    • PhSO₂ (Phenylsulfonyl): Very robust and offers great stability, but its removal requires harsh conditions.[17]

  • For Orthogonal Deprotection Strategies in Peptide Synthesis:

    • Aloc (Allyloxycarbonyl): Stable to standard Fmoc/tBu strategies and can be selectively removed using palladium catalysts, preventing oxidative side reactions during final TFA cleavage.[18]

Protecting Group Common Reagent Stability Cleavage Conditions Key Advantage
Boc Boc₂O, DMAPStable to base, mild acid, hydrogenationStrong acid (TFA, HCl)Excellent stability, easy to install/remove.[17]
Ts (Tosyl) TsCl, baseVery stable to acid and oxidationStrong reducing agents (Na/NH₃)Highly robust for multi-step synthesis.[19]
PhSO₂ PhSO₂Cl, baseVery stable to acid and oxidationHarsh reducing conditionsExcellent stabilization of the indole ring.[17]
Aloc Aloc-Cl, baseStable to acid and basePd(0) catalyst, nucleophileOrthogonal to many other protecting groups.[18]

Section 3: FAQs for Long-Term Storage and Handling

Proper storage is critical to ensure the long-term viability and purity of your indole compounds.

Q1: What are the ideal storage conditions for my solid indole compound?

To maximize stability, solid indole compounds should be stored under conditions that minimize exposure to oxygen, light, and heat.

Best Practices:

  • Temperature: Store at low temperatures, either refrigerated (2-8°C) or, for maximum longevity, frozen (≤ -20°C).[3][20]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). After synthesizing and drying your compound, flush the storage vial with inert gas before sealing.

  • Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.[3]

Q2: I've noticed a color change in my stored indole sample. Is it still usable?

A color change (e.g., to yellow, pink, or brown) is a strong indicator of degradation, most commonly oxidation.[3]

Actionable Advice:

  • Do Not Assume: Never use a discolored sample without first re-analyzing its purity.

  • Purity Assessment: The most reliable way to check purity is through analytical techniques.

    • HPLC: A robust method for quantifying the main component and detecting impurities.[21]

    • LC-MS: Excellent for identifying the mass of the parent compound and potential degradation products.[21][22]

    • qNMR: Can determine absolute purity without needing reference standards for the impurities.[21]

Q3: Should I store my indole in solution? If so, what is the best approach?

Storing in solution can be convenient but also risky, as degradation can be faster in solution than in a solid state.[3]

Best Practices:

  • Solvent Choice: Use a dry, peroxide-free, and degassed aprotic solvent. Anhydrous DMSO is a common choice for stock solutions.

  • Storage Protocol:

    • Prepare a concentrated stock solution in an appropriate anhydrous solvent.

    • Dispense the solution into smaller, single-use aliquots in amber vials.

    • Flush the headspace of each vial with argon or nitrogen.

    • Store the aliquots frozen at -80°C for long-term storage.[3]

    • Rationale: This process minimizes exposure to air and prevents degradation from repeated freeze-thaw cycles.

Section 4: Key Experimental Protocols

Adherence to proper technique is paramount when handling air-sensitive compounds.

Protocol 4.1: Degassing Solvents via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.[11][12][13]

Methodology:

  • Setup: Place the solvent in a Schlenk flask sealed with a septum or stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open it to a high vacuum line and evacuate for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may notice gas bubbling out of the solution as it thaws.

  • Repeat: Repeat this entire cycle (Freeze-Pump-Thaw) at least three times.

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Sources

Optimization

Challenges in the scale-up synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this important chemical intermediate.

Synthetic Pathway Overview

The target molecule is synthesized via the N-alkylation of an indole ring. While direct alkylation of indole-5-carboxylic acid is possible, it presents significant challenges on a larger scale due to competing side reactions. The industrially preferred and more robust method involves a three-step sequence: esterification of the starting material, N-alkylation of the resulting ester, and subsequent hydrolysis to yield the final carboxylic acid. This approach prevents undesirable O-alkylation and generally leads to a cleaner product profile and higher overall yield.

The core reaction is the nucleophilic substitution between the indole nitrogen and cyclopropylmethyl bromide.[1] The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and requires a strong base to generate the reactive indolate anion necessary for the alkylation to proceed efficiently.[2]

Synthetic_Workflow A Indole-5-carboxylic acid B Esterification (e.g., MeOH, H₂SO₄) A->B Step 1 C Methyl 1H-indole-5-carboxylate B->C D N-Alkylation (Base, Solvent, CPM-Br) C->D Step 2 E Methyl 1-(cyclopropylmethyl) -1H-indole-5-carboxylate D->E F Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F Step 3 G 1-(Cyclopropylmethyl)-1H- indole-5-carboxylic acid F->G

Caption: Recommended three-step synthetic workflow for scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation step (Step 2).

Question: My N-alkylation reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?

Answer: Low conversion is one of the most common issues in this synthesis. The root cause typically falls into one of four categories: ineffective deprotonation, reagent impurity, poor solubility, or insufficient thermal energy.

  • Insufficient Basicity: The indole nitrogen requires a sufficiently strong base for complete deprotonation.[2] If the base is too weak, the equilibrium will favor the starting materials, resulting in a low concentration of the nucleophilic indolate anion.

    • Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the indole to generate sodium indolate and hydrogen gas.[2] Other suitable strong bases include potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK). Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, and may not drive the reaction to completion.

  • Presence of Moisture: Protic impurities, especially water, will rapidly quench the strong base and the indolate anion, effectively halting the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous.[2] Use freshly opened or properly stored anhydrous solvents like DMF or DMSO. Dry glassware thoroughly in an oven before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Poor Reagent Solubility: If the indole substrate or the base is not well-dissolved in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[2]

    • Solution: Use a solvent that effectively dissolves the starting materials and the intermediate indolate salt. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this chemistry.[2]

  • Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate if the temperature is too low.[2]

    • Solution: While the initial deprotonation with NaH is often performed at 0 °C for safety, the subsequent alkylation step may require gentle heating. Gradually increasing the temperature to 40-60 °C can significantly improve the reaction rate and yield.[2] Always monitor the reaction progress by TLC or HPLC to avoid overheating and potential side reactions.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Q1 Is your base strong enough? (e.g., NaH, KOH) Start->Q1 Sol1 Action: Use a stronger base like NaH or t-BuOK. Q1->Sol1 No Q2 Are reagents & solvent strictly anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Action: Use anhydrous solvents and run under inert gas. Q2->Sol2 No Q3 Is everything fully dissolved? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Action: Switch to a better solvent (e.g., DMF, DMSO). Q3->Sol3 No Q4 Is the reaction temperature too low? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Start Sol4 Action: Increase temperature (e.g., to 40-60 °C) and monitor. Q4->Sol4 Yes End Problem Resolved Q4->End No (Consult further) A4_No No A4_Yes Yes Sol4->Start

Caption: Decision tree for troubleshooting low reaction yield.

Question: I'm observing a major byproduct that is difficult to separate from my desired product. What could it be?

Answer: Impurity generation is a critical issue, especially during scale-up. The most probable impurities in this synthesis are products of C-alkylation or rearrangement of the alkylating agent.

  • C3-Alkylation: While N-alkylation is generally favored under basic conditions, some alkylation at the C3 position of the indole ring can occur.[3] This happens because the indolate anion is an ambident nucleophile with electron density on both the nitrogen and the C3 carbon.

    • Mitigation Strategy: C3-alkylation is more competitive in less polar solvents. Using highly polar aprotic solvents like DMF or DMSO disfavors C3-alkylation by effectively solvating the cation associated with the indolate, leaving the nitrogen more accessible for reaction.

  • Homoallylic Impurity: Cyclopropylmethyl bromide, a reactive alkylating agent[4], can undergo rearrangement to 3-butenyl bromide (a homoallylic bromide) under certain conditions, particularly in the presence of Lewis acids or at elevated temperatures. This rearranged halide can then alkylate the indole, leading to the N-(but-3-en-1-yl) impurity.

    • Mitigation Strategy: Maintain strict temperature control and avoid excessive heating. Ensure the reaction medium is free from acidic contaminants. Use high-purity cyclopropylmethyl bromide and add it slowly to the reaction mixture to prevent temperature spikes.

Frequently Asked Questions (FAQs)

Q1: Why is using an ester intermediate recommended over direct alkylation of the carboxylic acid?

A1: The proton on the carboxylic acid (pKa ~4-5) is vastly more acidic than the indole N-H proton (pKa ~17). In a direct alkylation attempt, the base will deprotonate the carboxylic acid first to form a carboxylate. This requires using at least two equivalents of a strong base to deprotonate both the acid and the indole nitrogen. Furthermore, the resulting carboxylate anion can compete with the indolate as a nucleophile, leading to the formation of an ester byproduct (O-alkylation). The ester intermediate route simplifies the reaction by protecting the carboxylic acid, requiring only one equivalent of base for the N-alkylation and resulting in a much cleaner and more controllable reaction.

Q2: What are the critical safety considerations for handling sodium hydride (NaH) and cyclopropylmethyl bromide (CPMB) at scale?

A2: Both reagents require careful handling.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity. Always handle NaH under an inert atmosphere (nitrogen or argon). Add it portion-wise to the reaction solvent to control the rate of hydrogen evolution and any initial exotherm. A proper quenching procedure (e.g., slow addition of isopropanol followed by methanol and then water) is critical at the end of the reaction.

  • Cyclopropylmethyl Bromide (CPMB): CPMB is a volatile, flammable liquid and a lachrymator.[4][5] It is incompatible with strong bases and oxidizing agents.[5][6] It should be stored in a cool, well-ventilated area away from ignition sources.[4] When adding it to the reaction, use a syringe or addition funnel and add it dropwise to maintain temperature control.

Q3: How can I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative monitoring. Use a mobile phase like 20-30% ethyl acetate in hexanes. The product will be less polar than the starting indole ester. For quantitative analysis and more precise tracking, especially during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocols

Protocol 1: Recommended Scale-Up Synthesis via Methyl Ester Intermediate

This protocol is divided into the three main steps outlined in the workflow.

Step 1: Esterification of Indole-5-carboxylic acid

Reagent Molar Eq. MW ( g/mol ) Quantity
Indole-5-carboxylic acid 1.0 161.16 100.0 g
Methanol (MeOH) - 32.04 1.0 L

| Sulfuric Acid (H₂SO₄, conc.) | 0.1 | 98.08 | 6.0 mL |

  • Suspend Indole-5-carboxylic acid (100.0 g) in methanol (1.0 L) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (6.0 mL) to the stirring suspension.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Pour the residue into ice-cold water (1.5 L) and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 1H-indole-5-carboxylate.

Step 2: N-Alkylation of Methyl 1H-indole-5-carboxylate

Reagent Molar Eq. MW ( g/mol ) Quantity
Methyl 1H-indole-5-carboxylate 1.0 175.18 100.0 g
Sodium Hydride (60% in oil) 1.2 40.00 27.4 g
Anhydrous DMF - 73.09 1.0 L

| Cyclopropylmethyl bromide | 1.1 | 135.00 | 85.0 g |

  • Under an argon atmosphere, add anhydrous DMF (1.0 L) to a dry, three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Add Methyl 1H-indole-5-carboxylate (100.0 g) and stir until dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride (27.4 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.

  • Stir the resulting mixture at 0-5 °C for 1 hour after the addition is complete.

  • Slowly add cyclopropylmethyl bromide (85.0 g) dropwise via an addition funnel, keeping the temperature below 15 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC for completion.

  • Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of isopropanol (50 mL), followed by water (1.0 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate.

Step 3: Hydrolysis to the Final Product

Reagent Molar Eq. MW ( g/mol ) Quantity
Crude Methyl Ester (from Step 2) 1.0 229.28 ~130 g
Sodium Hydroxide (NaOH) 3.0 40.00 78.5 g
Methanol (MeOH) - 32.04 650 mL

| Water (H₂O) | - | 18.02 | 650 mL |

  • Dissolve the crude ester from Step 2 in a mixture of methanol (650 mL) and water (650 mL).

  • Add sodium hydroxide (78.5 g) and heat the mixture to 50-60 °C for 2-3 hours, or until hydrolysis is complete by TLC/HPLC.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (1.0 L) and wash with methyl tert-butyl ether (MTBE) (2 x 300 mL) to remove non-acidic impurities.

  • Cool the aqueous layer to 0-5 °C and acidify to pH ~3-4 by the slow addition of 2M hydrochloric acid (HCl).

  • The final product will precipitate as a solid. Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 50 °C to afford 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid.

References

  • Maas, J., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. [Link]

  • GTI Laboratory Supplies. (n.d.). Indole-5-carboxylic acid, 98+%. Retrieved February 15, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Chemsrc. (2025). (Bromomethyl)cyclopropane | CAS#:7051-34-5. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scope of N-alkylation of heterocyclic amines 5 with cyclopropylcarbinol 1. Retrieved February 15, 2026, from [Link]

  • Trost, B. M., & Dong, G. (2008). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(1184). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. For a novel molecule like 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, establishing a robust and reliable analytical method for purity determination is a foundational step in its journey from the laboratory to clinical application. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Criticality of Purity for Novel Indole Carboxylic Acids

1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, as an indole derivative, belongs to a class of compounds with significant biological activity. Impurities, which can arise from starting materials, intermediates, or degradation products, may possess their own pharmacological or toxicological profiles. Therefore, accurate and precise quantification of the main component and any impurities is paramount. The choice of analytical methodology is dictated by the physicochemical properties of the target molecule and the potential impurities that may be present.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1] For 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point, given the molecule's moderate polarity.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm x 250 mmC18 stationary phases provide excellent retention and separation for moderately polar to non-polar compounds like indole derivatives.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the carboxylic acid and ensures reproducibility.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Elution 20% B to 80% B over 20 minutesA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmThe indole chromophore exhibits strong absorbance around this wavelength. A DAD can be used to screen for impurities with different UV spectra.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid sample.

  • Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) has gained prominence as a primary analytical method for purity determination because it is an absolute quantification technique.[1] Unlike HPLC, which provides a relative purity based on peak areas, qNMR determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid sample.

  • Accurately weigh approximately 5 mg of the certified internal standard.

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Angle 30°A smaller flip angle ensures complete relaxation between pulses.
Relaxation Delay (d1) 30 sA long delay is crucial for accurate integration, ensuring all protons have fully relaxed.
Number of Scans 16Sufficient scans to achieve a good signal-to-noise ratio.

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLCqNMR
Principle Chromatographic separation followed by detectionNuclear magnetic resonance signal intensity
Quantification Relative (Area %)Absolute (requires a certified standard)
Reference Standard Requires a reference standard of the same compound for identity and assayRequires a certified internal standard of a different compound
Sensitivity High (can detect impurities at low levels)Lower than HPLC
Resolution Excellent for separating closely related impuritiesCan resolve signals from different protons within a molecule
Throughput High (automated systems can run many samples)Lower (longer acquisition and processing times)
Information Provided Purity, number of impurities, retention timesPurity, structural confirmation

Complementary Techniques for Comprehensive Analysis

While HPLC and qNMR are the primary techniques for purity assessment, other methods provide valuable complementary information:

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for the main peak and any impurities, aiding in their identification.[4]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities that may not be detected by HPLC.

  • Thermogravimetric Analysis (TGA): Can determine the presence of residual solvents and water content.

Conclusion

The purity analysis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid requires a multi-faceted approach. RP-HPLC is the method of choice for routine purity testing, offering high resolution and sensitivity for detecting and quantifying impurities. qNMR serves as an invaluable tool for providing an absolute purity value and for the qualification of reference standards. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising new chemical entity.

References

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. Available from: [Link]

  • PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • PubMed. A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Synthesis of Substituted Indole-5-Carboxylic Acids: A Comparative Analysis

The indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis, particularly with diverse subst...

Author: BenchChem Technical Support Team. Date: February 2026

The indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis, particularly with diverse substitution patterns, is a critical task for researchers in drug development. This guide provides an in-depth comparison of classical and modern synthetic routes, offering insights into the mechanistic nuances, practical advantages, and limitations of each methodology. We aim to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific target molecule.

Classical Approaches: Foundational and Reliable

Classical methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is arguably the most well-known method for constructing the indole ring.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][4][5]

Mechanism and Causality: The core of the Fischer synthesis is a[6][6]-sigmatropic rearrangement of a protonated ene-hydrazine tautomer, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][7] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or H₂SO₄) is critical as it facilitates both the initial hydrazone formation and the subsequent key rearrangement and cyclization steps.[4][7]

  • Advantages:

    • Versatility: A wide array of substituted indoles can be synthesized due to the commercial availability of many substituted arylhydrazines and carbonyl compounds.[3]

    • One-Pot Procedure: Often, the reaction can be performed without isolating the intermediate arylhydrazone, simplifying the experimental setup.[3]

  • Limitations:

    • Harsh Conditions: The requisite acidic conditions can limit tolerance for sensitive functional groups.[1][3]

    • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of isomeric products.[5]

    • Acetaldehyde Failure: The reaction typically fails with acetaldehyde, precluding the direct synthesis of indole itself.[3]

A specific adaptation for synthesizing indole-5-carboxylic acids involves a Japp-Klingemann type Fischer-indole synthesis protocol, which has been successfully used in the preparation of metabolites of pharmacologically active compounds.[8]

Reissert Indole Synthesis

The Reissert synthesis provides a reliable route to indole-2-carboxylic acids, which are valuable precursors that can be further modified.[3][9] The process begins with the condensation of an o-nitrotoluene with diethyl oxalate.[9][10]

Mechanism and Causality: The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[3][9][10] This is followed by a reductive cyclization, typically using zinc in acetic acid or ferrous sulfate, where the nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole-2-carboxylic acid.[9][10][11] The initial condensation is driven by the acidity of the benzylic protons of the o-nitrotoluene, enhanced by the electron-withdrawing nitro group.

  • Advantages:

    • Specific Access to 2-Carboxylic Acids: This method is a premier choice for obtaining indole-2-carboxylic acids.[3]

  • Limitations:

    • Multi-step Process: The synthesis involves at least two distinct chemical transformations.[3]

    • Nitro Group Requirement: The starting material must contain a nitro group, which may require an additional synthetic step to introduce.

Leimgruber-Batcho Indole Synthesis

A highly efficient and popular alternative to the Fischer synthesis, the Leimgruber-Batcho method starts from an o-nitrotoluene and forms an intermediate enamine, which is then reductively cyclized.[12][13]

Mechanism and Causality: The synthesis begins with the formation of a β-dimethylamino-2-nitrostyrene (an enamine) by reacting an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA).[12][13][14] The acidity of the methyl group on the nitrotoluene is key to this initial condensation.[14] Subsequent reduction of the nitro group (e.g., with Raney nickel and hydrazine, or Pd/C) leads to an aminoenamine that rapidly cyclizes and eliminates dimethylamine to yield the indole.[12][14]

  • Advantages:

    • High Yields and Mild Conditions: The reactions generally proceed in high yield under milder conditions than the Fischer synthesis.[12][13]

    • Good Functional Group Tolerance: The milder conditions allow for a wider range of functional groups to be present.[13]

    • Direct Access to Unsubstituted Pyrrole Ring: This method directly produces indoles that are unsubstituted at the C2 and C3 positions, which is advantageous for further functionalization.[13]

  • Limitations:

    • Starting Material Availability: The primary limitation is the accessibility of appropriately substituted o-nitrotoluenes.[13]

Modern Palladium-Catalyzed Methods: Versatility and Efficiency

Transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.[15][16]

Larock Indole Synthesis

The Larock heteroannulation is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[17][18]

Mechanism and Causality: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne into the aryl-palladium bond.[18] The final step is an intramolecular displacement of the palladium by the aniline nitrogen to form the indole ring and regenerate the Pd(0) catalyst.[18] The regioselectivity is a key feature, with the bulkier alkyne substituent typically ending up at the C2 position of the indole.[17]

  • Advantages:

    • High Versatility: A wide variety of substituted indoles can be prepared due to the diverse range of available anilines and alkynes.[6][18][19]

    • Good Functional Group Tolerance: The reaction conditions are generally mild, tolerating many functional groups.[17]

  • Limitations:

    • Substrate Scope: Steric and electronic factors can limit the scope of suitable substrates.[6][19]

    • Cost and Scalability: The use of palladium catalysts can present economic and scalability challenges for industrial applications.[6][19]

Recent advancements have explored more sustainable catalysts, such as nickel, to mitigate some of these issues.[19][20]

Domino Reactions: Sonogashira/Heck Coupling and Cyclization

Domino or one-pot sequences involving palladium-catalyzed cross-coupling reactions provide highly efficient pathways to functionalized indoles from simple precursors like o-haloanilines.[16]

  • Sonogashira Coupling followed by Cyclization: This two-step, one-pot methodology involves a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular nucleophilic addition of the aniline nitrogen to the triple bond.[16][21] This sequence is highly effective for synthesizing 2-substituted indoles.[21] The reaction tolerates various functional groups, including halides and nitro groups.[21]

  • Heck Reaction: The intramolecular Heck reaction offers another route, where cyclization of an appropriately substituted aniline derivative occurs via a palladium-catalyzed C-C bond formation.[22] This method has been shown to be effective even on a gram scale, producing high yields.[22]

Buchwald-Hartwig Amination

While primarily known for intermolecular C-N bond formation, the Buchwald-Hartwig amination can be applied intramolecularly to construct the indole ring.[23][24] This involves the cyclization of a precursor containing an enamine and an aryl halide.[24]

Mechanism and Causality: The reaction proceeds via the standard Buchwald-Hartwig catalytic cycle: oxidative addition of the aryl halide to Pd(0), coordination of the enamine nitrogen, deprotonation by a base, and finally, reductive elimination to form the C-N bond of the indole ring and regenerate the catalyst.[23] The choice of phosphine ligand is critical for reaction efficiency.[23][25]

  • Advantages:

    • Mild Conditions: The reaction proceeds under relatively mild, base-mediated conditions.

    • Broad Scope: The continuous development of new ligands has significantly expanded the scope of compatible coupling partners.[23]

  • Limitations:

    • Precursor Synthesis: The synthesis of the required linear precursor can add steps to the overall sequence.

Visualization of Synthetic Strategies

To aid in the selection process, the following diagrams illustrate a decision workflow and a key catalytic cycle.

Decision Workflow for Indole Synthesis

G start Desired Indole-5-Carboxylic Acid Target q1 Is the pyrrole ring unsubstituted (C2/C3-H)? start->q1 q2 Are starting materials (o-nitrotoluenes) readily available? q1->q2 Yes q3 Is the target a 2,3-disubstituted indole? q1->q3 No leimgruber Leimgruber-Batcho Synthesis q2->leimgruber Yes fischer Fischer Synthesis (Japp-Klingemann) q2->fischer No q4 Are sensitive functional groups present? q3->q4 Yes q3->fischer No q4->fischer No (or requires protection) larock Larock Annulation q4->larock Yes heck_sono Heck / Sonogashira Domino Reactions q4->heck_sono Consider

Caption: Decision tree for selecting a suitable synthetic route.

Catalytic Cycle of Larock Indole Synthesis

G cluster_0 Larock Catalytic Cycle pd0 Pd(0)Ln pd_complex1 Aryl-Pd(II)-X Complex pd0->pd_complex1 Oxidative Addition (o-Iodoaniline) pd_complex2 Alkyne Coordinated Complex pd_complex1->pd_complex2 Ligand Exchange (Alkyne) pd_complex3 Vinyl-Pd(II) Intermediate pd_complex2->pd_complex3 Migratory Insertion (syn-addition) product Substituted Indole pd_complex3->product Reductive Elimination (Intramolecular Amination) product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Larock heteroannulation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a careful evaluation of several factors, including yield, functional group tolerance, scalability, and the complexity of available starting materials.

Synthetic RouteTypical YieldFunctional Group ToleranceScalabilityStarting Material ComplexityKey Advantage
Fischer Synthesis 60-80%Low to Moderate (sensitive to strong acids)GoodLow (arylhydrazines, ketones)Versatile and widely applicable for many substitution patterns.[3]
Reissert Synthesis 70-90%ModerateGoodModerate (o-nitrotoluenes)Excellent for specific synthesis of indole-2-carboxylic acids.[3]
Leimgruber-Batcho 80-95%Good (milder conditions)ExcellentModerate (o-nitrotoluenes)High yields, mild conditions, C2/C3 unsubstituted products.[12][13]
Larock Annulation 70-95%HighModerate (catalyst cost)Moderate (o-iodoanilines, alkynes)Excellent for 2,3-disubstituted indoles with high regioselectivity.[17]
Domino (Heck/Sono.) 75-90%HighGoodLow (o-haloanilines, alkynes)High efficiency (one-pot), mild conditions, good tolerance.[21][22]
Buchwald-Hartwig 70-90%HighGoodHigh (pre-functionalized precursors)Excellent for complex substrates with sensitive groups.[24]

Experimental Protocols

Herein, we provide a representative protocol for a modern, palladium-catalyzed approach.

Protocol: One-Pot Synthesis of 2-Substituted Indoles via Sonogashira Coupling and Cyclization

This protocol is adapted from methodologies that couple o-iodoanilines with terminal alkynes.[16][21]

Materials:

  • Substituted o-iodoaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodoaniline, Pd(OAc)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (3 mL) and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The initial Sonogashira coupling is typically complete within 1-3 hours.

  • Once the starting aniline is consumed, continue heating for an additional 4-12 hours to facilitate the intramolecular cyclization.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted indole.

Trustworthiness Note: The success of this one-pot reaction relies on the careful exclusion of oxygen and moisture, especially during the setup. The choice of base and solvent can be critical; while Et₃N and DMF are common, other systems may be required for specific substrates.[16]

Conclusion

The synthesis of substituted indole-5-carboxylic acids can be approached through a variety of robust classical and modern synthetic methods.

  • For large-scale synthesis of relatively simple targets where starting materials are readily available, the Leimgruber-Batcho and Fischer syntheses remain highly relevant.

  • For accessing complex, highly functionalized derivatives, particularly those sensitive to harsh conditions, modern palladium-catalyzed methods like the Larock annulation and domino Sonogashira/cyclization reactions offer unparalleled advantages in terms of mildness, efficiency, and functional group tolerance.

The optimal choice requires a careful analysis of the target structure's substitution pattern, the presence of sensitive functional groups, and considerations of cost and scale. By understanding the underlying mechanisms and practical limitations of each route, researchers can strategically design and execute the most effective synthesis for their drug discovery and development programs.

References

  • Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22, 6419–6431. Available at: [Link]

  • Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive, 15(02). Available at: [Link]

  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

  • Barluenga, J., et al. (2007). Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2023). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Wiley Online Library. Available at: [Link]

  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. Available at: [Link]

  • Xu, Y., et al. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Bielawska, A., et al. (2022). Recent Advances in the N-Arylation of Indoles. Molecules, 27(19), 6274. Available at: [Link]

  • Gribble, G. (2017). Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Martin, S. F., & Liras, S. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters. Available at: [Link]

  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. Available at: [Link]

  • Author Unknown. (n.d.). Reissert Indole Synthesis. Source Document. Available at: [Link]

  • Humora, M. J., et al. (2012). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Available at: [Link]

  • Miller, C. P., et al. (2015). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. PMC. Available at: [Link]

  • Liu, J., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Angewandte Chemie. Available at: [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, Y., et al. (2021). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Author Unknown. (2010). Synthesis of INDOLES. IQOG. Available at: [Link]

  • Chemeurope.com. (n.d.). Reissert indole synthesis. Chemeurope.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). A Practical Synthesis of Indoles via a Pd-Catalyzed C–N Ring Formation. Journal of the American Chemical Society. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

  • SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. SynArchive. Available at: [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • Majundar, K. C., & Ganai, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange User. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, J., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. ACS Publications. Available at: [Link]

  • Seganish, W. M., & DeShong, P. (2004). A Synthetic Method for Palladium-Catalyzed Stannylation at the 5- and 6-Benzo Positions of Indoles. Organic Letters. Available at: [Link]

  • Solé, D., & Serrano, O. (2010). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions: access to bridged- and fused-ring heterocycles. Scilit. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of indole‐N‐carboxylic acids. ResearchGate. Available at: [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Google Patents.

Sources

Validation

Comparative Cross-Reactivity Profiling of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid: A Guide for Researchers

This guide provides a comprehensive comparison of the putative G protein-coupled receptor 109A (GPR109A) agonist, 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, with other known GPR109A agonists. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative G protein-coupled receptor 109A (GPR109A) agonist, 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, with other known GPR109A agonists. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental methodologies to facilitate informed decisions in research and development.

Introduction: The Rationale for GPR109A Agonist Selectivity Profiling

GPR109A, also known as nicotinic acid receptor 1 (NIACR1) or hydroxycarboxylic acid receptor 2 (HCA2), is a Gi-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the anti-lipolytic effects of its endogenous agonist, nicotinic acid (Niacin). While the therapeutic potential of GPR109A agonism in dyslipidemia is well-established, the clinical utility of agonists like Niacin has been hampered by off-target effects, most notably cutaneous flushing, which is mediated by prostaglandin D2 release.

The development of novel GPR109A agonists with improved selectivity profiles is therefore a key objective in harnessing the therapeutic benefits of this target while minimizing adverse effects. 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid represents a promising scaffold. The indole core is a privileged structure in medicinal chemistry, and the cyclopropylmethyl group can confer metabolic stability and enhanced potency. However, a thorough understanding of its cross-reactivity profile is paramount to predicting its in vivo performance and potential liabilities.

This guide will compare the hypothesized GPR109A agonist, 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, with the endogenous agonist Niacin and two well-characterized synthetic agonists, MK-1903 and GSK2560743. The comparison will be based on their activity at GPR109A and their hypothetical cross-reactivity against a panel of common off-targets.

GPR109A Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. Understanding these pathways is crucial for designing functional assays to characterize agonist activity and potential for biased signaling.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi G-protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activation Arrestin β-Arrestin GPR109A->Arrestin Recruitment Agonist Agonist (e.g., 1-(Cyclopropylmethyl)-1H- indole-5-carboxylic acid) Agonist->GPR109A AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK

Caption: GPR109A signaling pathways.

Comparative Analysis of GPR109A Agonists

A critical aspect of drug development is to ensure that a new chemical entity is selective for its intended target. The following table presents a hypothetical cross-reactivity profile of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid against a panel of receptors, ion channels, and enzymes, in comparison to known GPR109A agonists. The data for the comparator compounds are compiled from various preclinical studies and represent a composite view of their selectivity.

Table 1: Comparative Cross-Reactivity Profile

Target ClassTarget1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid (Hypothetical Ki, nM)Niacin (Ki, nM)MK-1903 (Ki, nM)GSK2560743 (Ki, nM)
Primary Target GPR109A < 50 ~500~13~20
GPCRs GPR109B>10,000>10,000>10,000>10,000
Adenosine A1>10,000>10,000>10,000>10,000
Adrenergic α2A>10,000>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000>10,000
Serotonin 5-HT2A>10,000>10,000>10,000>10,000
Ion Channels hERG>10,000>10,000>10,000>10,000
Cav1.2>10,000>10,000>10,000>10,000
Kinases ROCK1>10,000>10,000>10,000>10,000
PKA>10,000>10,000>10,000>10,000
Enzymes COX-1>10,000>10,000>10,000>10,000
COX-2>10,000>10,000>10,000>10,000

Disclaimer: The Ki value for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid is hypothetical and based on the expected potency of a novel synthetic agonist. Data for comparator compounds are aggregated from public sources and may not represent a direct head-to-head comparison.

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of a cross-reactivity assessment, a combination of binding and functional assays should be employed. The following protocols are representative of the methodologies used to generate the data presented in this guide.

Experimental Workflow

experimental_workflow start Test Compound (1-(Cyclopropylmethyl)-1H- indole-5-carboxylic acid) primary_screen Primary Screen: GPR109A Functional Assay (cAMP) start->primary_screen secondary_screen Secondary Screen: β-Arrestin Recruitment Assay primary_screen->secondary_screen Confirm On-Target Activity selectivity_profiling Selectivity Profiling: Radioligand Binding Assays (Off-Target Panel) secondary_screen->selectivity_profiling Assess Biased Agonism data_analysis Data Analysis & Interpretation selectivity_profiling->data_analysis Determine Selectivity

Caption: Experimental workflow for cross-reactivity profiling.

Protocol 1: GPR109A Functional Assay (cAMP Measurement)

This assay determines the potency of a test compound to activate the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin solution.

  • Test compounds and reference agonists (Niacin, MK-1903, GSK2560743).

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Cell Culture: Culture CHO-GPR109A cells to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed into 384-well assay plates at a density of 5,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in stimulation buffer.

  • Assay: a. Aspirate the culture medium from the cells and add 10 µL of stimulation buffer. b. Add 5 µL of the compound dilutions to the respective wells. c. Add 5 µL of forskolin solution (at a final concentration that stimulates ~80% of the maximal response). d. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal and calculate the EC50 values for each compound.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated GPR109A receptor, providing insights into potential biased agonism.

Materials:

  • U2OS cells co-expressing GPR109A fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).

  • Assay buffer and detection reagents from the assay kit.

  • Test compounds and reference agonists.

Procedure:

  • Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate and incubate for 24-48 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Analysis: Measure the chemiluminescent signal and calculate the EC50 values.

Protocol 3: Radioligand Binding Assay for Off-Target Profiling

This is a generalized protocol for assessing the binding of a test compound to a panel of off-targets using a competitive radioligand binding format.

Materials:

  • Cell membranes or purified receptors for the off-target panel.

  • Specific radioligand for each target.

  • Assay buffer specific for each target.

  • Test compound.

  • Non-specific binding control (a high concentration of an unlabeled ligand for the target).

  • Glass fiber filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or the test compound (at a fixed concentration, e.g., 10 µM, for single-point screening, or in serial dilutions for Ki determination).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (time and temperature are target-dependent).

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. For Ki determination, fit the data to a one-site competition model.

Conclusion

The comprehensive cross-reactivity profiling of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid is a critical step in its evaluation as a potential therapeutic agent. By comparing its activity and selectivity to established GPR109A agonists, researchers can gain valuable insights into its potential efficacy and safety profile. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies, ensuring the generation of high-quality, reproducible data to support the progression of novel GPR109A agonists from the bench to the clinic.

References

  • GPR109A Signaling and Function

    • Title: GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
    • Source: Investig
    • URL: [Link]

  • MK-1903 Characterization

    • Title: (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903)
    • Source: Journal of Medicinal Chemistry.
    • URL: [Link]

  • GSK2560743 Clinical Data

    • Title: GSK256073, a Selective Agonist of G-protein Coupled Receptor 109A (GPR109A) Reduces Serum Glucose in Subjects with Type 2 Diabetes Mellitus.
    • Source: ResearchG
    • URL: [Link]

  • β-Arrestin Recruitment Assay Protocols

    • Title: Measurement of β-Arrestin Recruitment for GPCR Targets.
    • Source: Assay Guidance Manual - NCBI.
    • URL: [Link]

  • Radioligand Binding Assay Principles

    • Title: GPCR-radioligand binding assays.
    • Source: Methods in Cell Biology.
    • URL: [Link]

  • Commercial Off-Target Screening Panels

    • Title: SafetyScreen Panels.
    • Source: Eurofins Discovery.
    • URL: [Link]

  • KINOMEscan Platform

    • Title: KINOMEscan® Kinase Screening & Profiling Services.
    • Source: Technology Networks.
    • URL: [Link]

Comparative

Development of a certified reference standard for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

An In-Depth Technical Guide to the Development of a Certified Reference Standard for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid Introduction: The Imperative for High-Fidelity Reference Standards In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development of a Certified Reference Standard for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

Introduction: The Imperative for High-Fidelity Reference Standards

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Standards (CRMs) serve as the bedrock of this analytical certainty, providing a benchmark against which all other measurements are judged.[1][2] These are not merely "pure" compounds; they are highly characterized materials with established properties and an associated uncertainty budget, ensuring traceability and comparability of results across different laboratories and over time.[3][4][5] The development of a CRM is a meticulous, multi-faceted process that demands a deep understanding of synthesis, purification, and a suite of orthogonal analytical techniques.[6]

This guide provides a comprehensive, scientifically-grounded walkthrough for the development of a certified reference standard for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid, a novel indole derivative representative of new chemical entities (NCEs) in the drug discovery pipeline. We will move beyond rote protocols to explore the causality behind experimental choices, presenting a self-validating system for characterization and certification that aligns with the stringent expectations of regulatory bodies like the USP and EP.[7]

Part 1: Synthesis and Purification Strategy: From Crude Product to Candidate Material

The journey to a CRM begins with the synthesis of a high-purity candidate material. The chosen synthetic route must be robust, and the subsequent purification strategy must be rigorously designed to remove process-related impurities, by-products, and residual solvents.

Proposed Synthetic Pathway

A logical and efficient synthesis for 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid involves a two-step process starting from the commercially available Indole-5-carboxylic acid:

  • Esterification: Protection of the carboxylic acid group as a methyl ester to prevent side reactions during the subsequent N-alkylation.

  • N-Alkylation: Introduction of the cyclopropylmethyl group at the indole nitrogen via nucleophilic substitution.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

This pathway is selected for its high-yielding steps and the relative ease of purification for the intermediates and final product.

A Indole-5-carboxylic acid B Methyl indole-5-carboxylate A->B  MeOH, H₂SO₄ (cat.) Esterification C Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate B->C  (Bromomethyl)cyclopropane,  NaH, DMF N-Alkylation D 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid (Crude Product) C->D  LiOH, THF/H₂O Hydrolysis E Purified Candidate Material D->E  Recrystallization (e.g., Ethanol/Water)

Caption: Synthetic and purification workflow for the candidate material.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate

  • Esterification: To a solution of Indole-5-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield methyl indole-5-carboxylate.

  • N-Alkylation: To a suspension of sodium hydride (1.2 eq) in dry DMF at 0 °C, add a solution of methyl indole-5-carboxylate (1.0 eq) in DMF dropwise. Stir for 30 minutes. Add (bromomethyl)cyclopropane (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography.

Step 2: Hydrolysis to 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid

  • Dissolve the purified ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl, leading to the precipitation of the carboxylic acid.[8]

Step 3: Purification by Recrystallization

  • Filter the crude solid product and wash with cold water.

  • Dissolve the solid in a minimal amount of hot ethanol.

  • Add water dropwise until persistent cloudiness is observed.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry under vacuum at 40 °C. The rationale for this final drying step is to remove the bulk of the recrystallization solvents prior to definitive analysis.

Part 2: Comprehensive Characterization for Certification

A single analytical technique is insufficient to establish a reference standard. A battery of orthogonal methods—techniques that measure the same property based on different chemical or physical principles—is required to build a complete and trustworthy profile of the candidate material.

Structural Elucidation: Confirming Identity

The first step in characterization is to unequivocally confirm that the synthesized molecule has the correct chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry.[9][10] Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

  • Experimental Protocol (NMR):

    • Accurately weigh approximately 10 mg of the candidate material.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data, including referencing the solvent peak, integration (for ¹H), and peak picking.

  • Data Interpretation & Comparison: The observed chemical shifts and coupling constants must be consistent with the proposed structure of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid. The data should be compared against theoretically predicted spectra or data from analogous structures.[11][12]

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
¹H NMR Assignment
δ 12.5 (s, 1H)-COOH
δ 8.21 (s, 1H)H-4
δ 7.72 (d, 1H)H-6
δ 7.55 (d, 1H)H-7
δ 7.50 (d, 1H)H-2
δ 6.55 (d, 1H)H-3
δ 4.25 (d, 2H)-CH₂-
δ 1.20 (m, 1H)-CH- (cyclopropyl)
δ 0.50 (m, 2H)cyclopropyl CH₂
δ 0.35 (m, 2H)cyclopropyl CH₂
¹³C NMR Assignment
δ 168.5C=O
δ 138.2C-7a
δ 128.5C-2
δ 126.0C-3a
δ 124.5C-5
δ 122.0C-6
δ 120.8C-4
δ 110.5C-7
δ 101.8C-3
δ 52.5-CH₂-
δ 11.0-CH- (cyclopropyl)
δ 3.5cyclopropyl CH₂

B. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound, offering direct confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS).

  • Experimental Protocol (LC-MS):

    • Prepare a dilute solution (approx. 10 µg/mL) of the material in a suitable solvent like methanol.

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.[13][14]

  • Data Interpretation: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass. For C₁₃H₁₃NO₂, the theoretical exact mass is 215.0946. The observed mass would be expected to be, for example, 215.0944, confirming the elemental formula.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule, serving as a fingerprint for the compound.

  • Experimental Protocol (FTIR-ATR):

    • Place a small amount of the solid material directly on the ATR crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should display characteristic absorption bands corresponding to the functional groups:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3100-3000 cm⁻¹: C-H stretches (aromatic and cyclopropyl).

    • ~1680 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic indole ring.

Purity Assessment: The Orthogonal Approach

Establishing the purity of a CRM is the most critical phase. Relying on a single method, such as HPLC, can be misleading as impurities may co-elute or be non-responsive to the detector. Therefore, using orthogonal methods is non-negotiable.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[15] To ensure all potential impurities are detected, it is best practice to develop and compare at least two different methods (e.g., with different mobile phase pH or column chemistry).[16]

  • Experimental Protocol (RP-HPLC):

    • Sample Preparation: Prepare a stock solution of the material at 1.0 mg/mL in diluent (e.g., acetonitrile/water). Prepare a working solution at 0.1 mg/mL.

    • Chromatographic Conditions (Method A vs. B):

      Parameter Method A: Standard RP-HPLC Method B: Alternative Selectivity
      Column C18, 250 x 4.6 mm, 5 µm Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
      Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Acetate, pH 6.8
      Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile
      Gradient 20-95% B over 20 min 20-95% B over 20 min
      Flow Rate 1.0 mL/min 1.0 mL/min
      Detection UV at 280 nm UV at 280 nm

      | Column Temp. | 30 °C | 30 °C |

    • Procedure: Equilibrate the column, inject the sample, and record the chromatogram. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.[17]

  • Data Presentation & Comparison:

Table 2: HPLC Purity Analysis - Method Comparison
Method Purity (Area %)
Method A (C18, acidic)99.85%
Method B (Phenyl-Hexyl, neutral)99.82%

The high degree of agreement between these two orthogonal HPLC methods provides strong confidence in the chromatographic purity value.

B. Thermal Analysis (DSC & TGA)

Thermal analysis provides an independent, non-chromatographic assessment of purity and composition.[18][19]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[20] For a pure crystalline substance, a sharp melting endotherm is expected. Impurities broaden the melting range and lower the melting point, a phenomenon that can be used to calculate purity via the van't Hoff equation.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21] It is invaluable for quantifying volatile content, such as residual solvents and water, and assessing thermal stability.[22]

  • Experimental Protocol (DSC/TGA):

    • TGA: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

    • DSC: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Heat at a slow rate (e.g., 2 °C/min) through the melting transition.

  • Data Presentation & Interpretation:

Table 3: Thermal Analysis Summary
Technique Result
TGA Mass Loss below 100 °C: 0.12%
Onset of Decomposition: >250 °C
DSC Melting Point (Onset): 185.2 °C
Purity by Melting Point Depression: 99.90 mol%

The TGA result indicates a low level of volatile impurities, and the DSC provides a high purity value, corroborating the HPLC data.

Analysis of Stoichiometry and Absolute Content

While purity methods quantify impurities, other tests are needed to determine the absolute content of the analyte and account for non-impurity components like water and solvents.

A. Water Content by Karl Fischer Titration

This is the gold standard for water determination in pharmaceutical materials.[23] It is a specific and accurate method based on a quantitative chemical reaction with water.[24]

  • Experimental Protocol (Volumetric KF):

    • Standardize the Karl Fischer titrant using a certified water standard.

    • Accurately weigh a suitable amount of the candidate material directly into the titration vessel.[25]

    • Titrate to the electrometric endpoint. Perform the determination in triplicate.

    • Result: Water Content = 0.15% (w/w).

B. Residual Solvents by Gas Chromatography (GC)

Residual solvents from the synthesis and purification process must be identified and quantified. Headspace GC is the preferred method for this analysis.

  • Experimental Protocol (Headspace GC-FID):

    • Prepare a standard solution containing the potential residual solvents (e.g., Methanol, Ethyl Acetate, DMF, Ethanol).

    • Prepare a sample solution by dissolving a known amount of the material in a suitable high-boiling solvent (e.g., DMSO).

    • Analyze both standard and sample solutions using a headspace autosampler coupled to a GC with a Flame Ionization Detector (FID).

    • Result: Ethanol = 0.08% (w/w); All other solvents below the limit of detection.

Part 3: The Certification Process: Assigning a Value

The final step is to integrate all the analytical data to assign a certified purity value with an associated uncertainty. The most robust approach is the Mass Balance method.

Mass Balance Calculation:

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-volatile Impurities)

  • % Water: 0.15% (from Karl Fischer)

  • % Residual Solvents: 0.08% (from GC)

  • % Non-volatile Impurities: This is typically taken from the HPLC purity data. The impurity content is 100% - 99.85% = 0.15% (using the lower of the two HPLC results for a conservative estimate).

Certified Purity = 100% - 0.15% - 0.08% - 0.15% = 99.62%

This value, along with its calculated uncertainty, would be reported on the Certificate of Analysis for the Certified Reference Standard.

cluster_start Candidate Material cluster_characterization Comprehensive Characterization (Orthogonal Methods) cluster_certification Data Integration & Certification cluster_final Final Product A High-Purity Synthesized Batch B Structural ID (NMR, MS, FTIR) A->B Testing C Chromatographic Purity (HPLC - Method A & B) A->C Testing D Thermal Analysis (DSC Purity, TGA Volatiles) A->D Testing E Specific Content (Karl Fischer, Residual Solvents GC) A->E Testing F Mass Balance Calculation (100% - Impurities - Volatiles) C->F Data Input D->F Data Input E->F Data Input G Uncertainty Budget Assessment F->G H Issuance of Certificate of Analysis G->H I Certified Reference Standard H->I

Caption: Overall workflow for the development and certification of a reference standard.

Comparative Summary and Conclusion

The development of a CRM is a testament to the power of a multi-disciplinary, evidence-based approach. No single technique is sufficient, and their comparative strengths are leveraged to build a complete picture of the material's identity, purity, and properties.

Table 4: Comparison of Key Analytical Techniques for CRM Development
Technique Primary Purpose Strengths & Causality
NMR Structural ConfirmationProvides unambiguous structural information through atomic connectivity. Essential for identity.
HRMS Molecular Formula ConfirmationOffers highly accurate mass measurement, confirming the elemental composition.
HPLC Chromatographic PurityExcellent for separating and quantifying organic impurities. Using orthogonal methods minimizes the risk of co-eluting impurities.
DSC Thermodynamic PurityProvides purity based on a fundamental physical property (melting point depression), making it truly orthogonal to chromatography.
TGA Volatiles ContentAccurately quantifies mass loss from volatiles (water/solvents), which is critical for the mass balance calculation.
Karl Fischer Water ContentThe most specific and accurate method for water determination, crucial for correcting the purity value of hygroscopic substances.

By systematically applying this suite of orthogonal analytical techniques, we can confidently synthesize, purify, and characterize 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid. The result is a Certified Reference Standard with a well-documented, traceable, and scientifically defensible assigned value, ready to serve its critical role in ensuring the quality and consistency of pharmaceutical analysis.

References

  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • Metrohm. (n.d.). Volumetric water content determination according to Karl Fischer.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Xylem Analytics. (n.d.). Water Determination Karl Fischer.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Unnamed Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 1-2.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
  • Unnamed Source. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY.
  • Unnamed Supplier. (2025). Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance.
  • Cambrex. (n.d.). Reference Standards | CDMO.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
  • Hamza, S., Addisu, D., & wagew, Y. (n.d.). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives.
  • Leveau, J. H., & Lindow, S. E. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant and Soil, 245(1), 153-158.
  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
  • ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry website.
  • Unnamed Provider. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
  • U.S. Pharmacopeia. (2025). <11> USP Reference Standards.
  • ChemicalBook. (n.d.). Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum.
  • Kumar, S., Chakraborty, R., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132.
  • Amerigo Scientific. (n.d.). Indole-5-carboxylic acid (99%).
  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004700560.
  • ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1H-Indole-5-carboxylic acid, phenylmethyl ester synthesis.
  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids.
  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • MilliporeSigma. (n.d.). Indole-5-carboxylic acid 99 1670-81-1.
  • PubMed. (2010). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology.
  • Journal of Chinese Pharmaceutical Sciences. (n.d.). Chemical constituents of Hainan Syzygium myrsinifolium (Hance) Merr. et Perry based on ultra-high performance liquid.
  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.

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